molecular formula C10H7BrF2N2O B13701172 2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol

2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol

Cat. No.: B13701172
M. Wt: 289.08 g/mol
InChI Key: UGZLGRLOMMSIPR-UHFFFAOYSA-N
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Description

2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol is a chemical compound with the molecular formula C10H7BrF2N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the bromine atom could yield a variety of substituted imidazole derivatives.

Scientific Research Applications

2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4,5-difluorophenyl)imidazole-5-methanol
  • 2-(2-Chloro-3,4-difluorophenyl)imidazole-5-methanol
  • 2-(2-Bromo-3,4-dichlorophenyl)imidazole-5-methanol

Uniqueness

2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and binding affinity. The combination of these halogens with the imidazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H7BrF2N2O

Molecular Weight

289.08 g/mol

IUPAC Name

[2-(2-bromo-3,4-difluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H7BrF2N2O/c11-8-6(1-2-7(12)9(8)13)10-14-3-5(4-16)15-10/h1-3,16H,4H2,(H,14,15)

InChI Key

UGZLGRLOMMSIPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=NC=C(N2)CO)Br)F)F

Origin of Product

United States

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